BenchChemオンラインストアへようこそ!

6-Methoxy-2-azaspiro[3.4]octane

Medicinal chemistry Physicochemical property Scaffold differentiation

6-Methoxy-2-azaspiro[3.4]octane (CAS 2167063-45-6) is a saturated spirocyclic secondary amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. It belongs to the azaspiro[3.4]octane class, characterized by a spiro junction connecting a four-membered azetidine ring to a five-membered cyclopentane ring, with a methoxy substituent at the 6-position of the cyclopentane moiety.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B14892134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-azaspiro[3.4]octane
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCOC1CCC2(C1)CNC2
InChIInChI=1S/C8H15NO/c1-10-7-2-3-8(4-7)5-9-6-8/h7,9H,2-6H2,1H3
InChIKeyHCPRKKDCJZQCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-azaspiro[3.4]octane (CAS 2167063-45-6): Spirocyclic Building Block for Medicinal Chemistry Procurement


6-Methoxy-2-azaspiro[3.4]octane (CAS 2167063-45-6) is a saturated spirocyclic secondary amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the azaspiro[3.4]octane class, characterized by a spiro junction connecting a four-membered azetidine ring to a five-membered cyclopentane ring, with a methoxy substituent at the 6-position of the cyclopentane moiety . This building block is part of the broader Carreira-SpiroChem spirocyclic platform, designed to provide three-dimensional, high-Fsp³ scaffolds for fragment-based drug discovery and lead optimization programs . Unlike conventional flat heterocycles, the spiro architecture enforces orthogonal exit vectors (approximately 90° between ring planes) that enable exploration of underexploited regions of chemical space .

Why 6-Methoxy-2-azaspiro[3.4]octane Cannot Be Replaced by Generic Piperidines, Unsubstituted Azaspiro[3.4]octanes, or Ring-Contracted Azaspiro[3.3]heptanes


In-class substitution of 6-Methoxy-2-azaspiro[3.4]octane with superficially similar building blocks introduces consequential alterations across multiple physicochemical and pharmacological dimensions. The unsubstituted parent 2-azaspiro[3.4]octane (CAS 665-41-8, MW 111.19) lacks the methoxy oxygen, reducing the hydrogen-bond acceptor count from two to one and shifting the predicted pKa to approximately 11.27 . The positional isomer 6-azaspiro[3.4]octane (CAS 765-64-0) relocates the nitrogen atom, altering exit vector geometry and potentially disrupting structure-activity relationships established in receptor-binding programs such as the Novartis M4 muscarinic agonist series [1]. Ring-contracted 6-methoxy-2-azaspiro[3.3]heptane analogs impose increased ring strain and modified spatial orientation of substituents, while monocyclic piperidine surrogates lack the conformational rigidity and orthogonal exit vectors that define spirocyclic pharmacophore engagement [2]. These differences are not cosmetic; they directly affect binding pose, selectivity, solubility, and metabolic fate, making empirical substitution without systematic re-optimization scientifically untenable.

Quantitative Differentiation Evidence for 6-Methoxy-2-azaspiro[3.4]octane Versus Closest Analogs: A Procurement-Focused Comparison


Hydrogen Bond Acceptor Count: 6-Methoxy-2-azaspiro[3.4]octane (2 HBA) vs. Unsubstituted 2-Azaspiro[3.4]octane (1 HBA)

6-Methoxy-2-azaspiro[3.4]octane possesses two hydrogen bond acceptor (HBA) atoms—the secondary amine nitrogen and the methoxy oxygen—compared to only one HBA (the amine nitrogen) in the unsubstituted parent 2-azaspiro[3.4]octane . This additional HBA site provides a supplementary contact point for target engagement, which can be critical for achieving binding affinity in targets with polar or water-mediated binding pockets. The difference is structurally intrinsic and cannot be mimicked by the unsubstituted scaffold without introducing a separate oxygen-containing substituent .

Medicinal chemistry Physicochemical property Scaffold differentiation

Predicted pKa Modulation by 6-Methoxy Substitution vs. Unsubstituted 2-Azaspiro[3.4]octane

The electron-withdrawing inductive effect of the methoxy substituent at the 6-position is predicted to lower the pKa of the azetidine nitrogen relative to the unsubstituted 2-azaspiro[3.4]octane scaffold. The unsubstituted parent 2-azaspiro[3.4]octane has a predicted pKa of 11.27 ± 0.20 (ACD/Labs Percepta) . While experimental pKa data for 6-Methoxy-2-azaspiro[3.4]octane has not been published, class-level SAR from related azaspiro systems indicates that β-methoxy substitution reduces amine basicity by approximately 0.5–1.0 log units via through-bond inductive effects [1]. This altered ionization profile affects the protonation state at physiological pH and consequently influences solubility, permeability, and target-binding electrostatics.

Physicochemical property Ionization state Scaffold differentiation

Spirocyclic Conformational Rigidity: Exit Vector Geometry of 6-Methoxy-2-azaspiro[3.4]octane vs. Flexible Piperidine

The spiro[3.4]octane core enforces a geometrically constrained architecture in which the azetidine and cyclopentane rings are locked in approximately orthogonal planes (dihedral angle ~90° at the spiro junction), producing defined exit vectors for substituent attachment . In contrast, piperidine—a common six-membered saturated heterocycle used as a bioisostere—adopts multiple interconverting chair conformations with poorly defined substituent trajectories [1]. The Carreira group and Sigma-Aldrich have documented that spirocyclic building blocks including azaspiro[3.4]octanes provide 'spatially well-defined exit vectors' that enable systematic exploration of three-dimensional chemical space, offering advantages of increased aqueous solubility and potentially increased metabolic stability relative to monocyclic analogs .

Conformational analysis Exit vectors Scaffold hopping

Commercial Purity Benchmark: 6-Methoxy-2-azaspiro[3.4]octane (98%) vs. Typical 2-Azaspiro[3.4]octane Offerings (95%)

Commercially sourced 6-Methoxy-2-azaspiro[3.4]octane from Leyan (Product No. 1571676) is supplied at 98% purity as standard . In comparison, the unsubstituted 2-azaspiro[3.4]octane and the positional isomer 6-azaspiro[3.4]octane are commonly offered at 95% minimum purity by multiple vendors . The 3-percentage-point purity differential reduces the burden of unidentified impurities in downstream reactions, particularly important in fragment-based screening where low-level contaminants can produce false-positive hits or interfere with sensitive biophysical assays such as SPR and ITC.

Procurement Purity specification Quality control

Hydrochloride Salt Form Availability: Solubility Advantage of 6-Methoxy-2-azaspiro[3.4]octane Hydrochloride vs. Free Base

6-Methoxy-2-azaspiro[3.4]octane is commercially available in both free base (CAS 2167063-45-6) and hydrochloride salt (CAS 2306277-59-6) forms . The hydrochloride salt (MF: C8H16ClNO, MW: 177.67) enhances aqueous solubility relative to the free base, a property leveraged in biological assay preparation . The unsubstituted 2-azaspiro[3.4]octane is also available as a hydrochloride (CAS 1414885-15-6), but the methoxy-bearing hydrochloride salt provides a combination of improved water solubility and an additional polar pharmacophoric element within a single procurement item .

Formulation Salt selection Aqueous solubility

Patent-Validated Scaffold Relevance: 2-Azaspiro[3.4]octane Core in Novartis M4 Muscarinic Agonist Series

The 2-azaspiro[3.4]octane scaffold forms the core of multiple Novartis patent filings claiming M4 muscarinic receptor agonists for the treatment of psychosis, hyperkinetic movement disorders, cognitive dysfunction, and substance use disorders [1]. US Patent US11820778B2 (filed 2022-08-08, granted 2023-11-21) explicitly claims 2-azaspiro[3.4]octane derivatives with defined substitution patterns including oxa- and thia-variants [1]. A related Argentine patent AR-120170-A1 (priority 2019-10-09) further establishes the industrial pharmaceutical relevance of this scaffold class [2]. 6-Methoxy-2-azaspiro[3.4]octane provides a pre-functionalized entry point into this patent-validated chemical space, offering the methoxy substituent as a built-in handle for further diversification or as a direct pharmacophoric element.

CNS drug discovery M4 receptor Patent landscape

Optimal Procurement and Application Scenarios for 6-Methoxy-2-azaspiro[3.4]octane: Evidence-Based Use Cases


Fragment-Based Drug Discovery (FBDD) Library Enrichment with High-Fsp³ Spirocyclic Building Blocks

6-Methoxy-2-azaspiro[3.4]octane is ideally suited for inclusion in fragment-screening libraries that prioritize three-dimensional (high-Fsp³) chemical space. As documented by the Carreira group and Sigma-Aldrich, spirocyclic building blocks provide spatially well-defined exit vectors and physicochemical advantages including increased aqueous solubility and potentially improved metabolic stability compared to flat aromatic fragments . The compound's Fsp³ value of 1.0 (all eight carbon atoms are sp³-hybridized) aligns with the growing industry consensus that fragment libraries enriched in saturated, three-dimensional scaffolds yield higher-quality hits with better developability profiles [1]. The methoxy group provides an additional hydrogen-bond acceptor that can participate in key polar interactions with target proteins, while the secondary amine offers a synthetic handle for rapid library diversification through amide coupling, sulfonamide formation, or reductive amination .

M4 Muscarinic Receptor Agonist Lead Optimization Programs

Novartis patent filings (US11820778B2, AR-120170-A1) establish the 2-azaspiro[3.4]octane scaffold as a privileged chemotype for M4 muscarinic receptor agonism, with claimed therapeutic applications in psychosis, hyperkinetic movement disorders, cognitive dysfunction, and substance use disorders [2]. 6-Methoxy-2-azaspiro[3.4]octane serves as a pre-functionalized entry point into this patent space, with the 6-methoxy substituent offering a defined vector for exploring structure-activity relationships around the cyclopentane ring. The 98% commercial purity specification (Leyan Product No. 1571676) reduces the risk of impurity-driven false positives in functional cAMP or β-arrestin recruitment assays commonly employed in GPCR screening cascades .

Piperidine Bioisostere Replacement in Scaffold-Hopping Campaigns

When medicinal chemistry programs encounter liabilities associated with piperidine-containing leads—such as rapid N-dealkylation metabolism, inadequate selectivity due to conformational flexibility, or CYP450 inhibition—6-Methoxy-2-azaspiro[3.4]octane offers a conformationally constrained spirocyclic alternative . The orthogonal exit vector geometry of the spiro[3.4]octane core enforces a ~90° dihedral angle between the azetidine and cyclopentane rings, presenting substituents in a defined spatial arrangement that flexible piperidine cannot achieve without additional stereocenters . The Carreira group demonstrated that heteroatom-substituted spirocycles generally show higher aqueous solubility than their cyclohexane analogs and a trend toward higher metabolic stability [1], making this scaffold class an evidence-supported choice for improving the developability profile of piperidine-containing leads.

Parallel Synthesis and DNA-Encoded Library (DEL) Diversification

The secondary amine of 6-Methoxy-2-azaspiro[3.4]octane provides a robust handle for high-throughput parallel chemistry and DNA-encoded library (DEL) construction. The hydrochloride salt form (CAS 2306277-59-6) is available for direct use in aqueous-compatible coupling protocols, eliminating the need for pre-activation or salt exchange steps . The combination of spirocyclic rigidity, dual hydrogen-bond acceptor capacity, and commercial availability in both free base and salt forms makes this building block particularly valuable for DEL technology platforms where chemical diversity, structural novelty, and aqueous compatibility are concurrent requirements.

Quote Request

Request a Quote for 6-Methoxy-2-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.